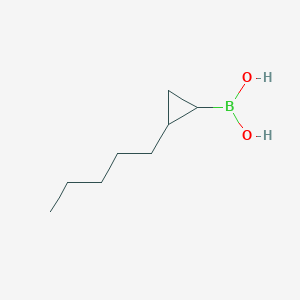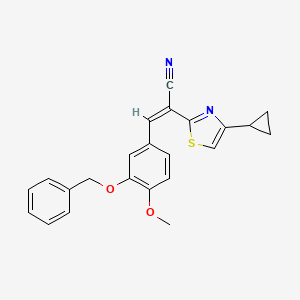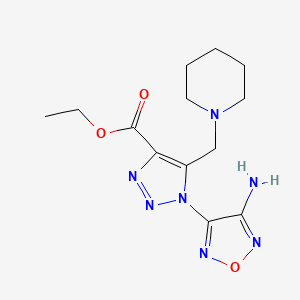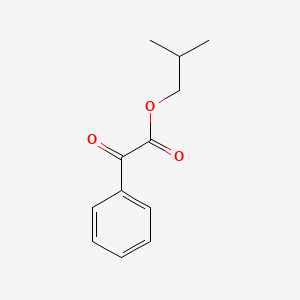
1-Boc-4-(3-pyridinyloxy)piperidine
Übersicht
Beschreibung
1-Boc-4-(3-pyridinyloxy)piperidine is a chemical compound with the molecular formula C15H22N2O3. It is a derivative of piperidine, featuring a Boc-protected amino group and a pyridine ring attached via an ether linkage. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Boc-4-(3-pyridinyloxy)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-piperidone with 3-pyridinol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA). The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Boc-4-(3-pyridinyloxy)piperidine can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidin-4-one derivatives.
Reduction: The pyridine ring can be reduced to form pyridin-3-ol derivatives.
Substitution: The Boc-protected amino group can be deprotected using trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed:
Oxidation: Piperidin-4-one derivatives.
Reduction: Pyridin-3-ol derivatives.
Substitution: Free amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-(3-pyridinyloxy)piperidine is widely used in scientific research due to its versatility and reactivity. It serves as a building block in the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents
Wirkmechanismus
The mechanism by which 1-Boc-4-(3-pyridinyloxy)piperidine exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) that target specific molecular pathways. The compound's reactivity with various reagents allows it to be incorporated into complex molecular structures, influencing biological processes and therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
1-Boc-4-(3-pyridinyloxy)piperidine is structurally similar to other piperidine derivatives, such as 1-Boc-4-piperidone and 3-pyridinol. its unique combination of a Boc-protected amino group and a pyridine ring makes it distinct in terms of reactivity and application. Other similar compounds include:
1-Boc-4-piperidone: Used in the synthesis of spirorifamycins.
3-pyridinol: A common starting material in organic synthesis.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
tert-butyl 4-pyridin-3-yloxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-6-12(7-10-17)19-13-5-4-8-16-11-13/h4-5,8,11-12H,6-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNGDYNVUDCLJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Propanediol, 2-methyl-2-[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate](/img/structure/B3258863.png)










